molecular formula C21H19NO3S2 B2962808 Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate CAS No. 922630-18-0

Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate

Cat. No.: B2962808
CAS No.: 922630-18-0
M. Wt: 397.51
InChI Key: LYERZIZSIXOTRH-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a thiophene-based small molecule characterized by a central thiophene ring substituted with:

  • A phenyl group at position 5,
  • A methyl ester group at position 2,
  • A 2-(p-tolylthio)acetamido moiety at position 2.

The compound’s structure combines a thiophene scaffold with sulfur-containing functional groups (thioether and acetamido) and aromatic systems (phenyl and p-tolyl), which may confer unique electronic and steric properties.

Properties

IUPAC Name

methyl 3-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-14-8-10-16(11-9-14)26-13-19(23)22-17-12-18(15-6-4-3-5-7-15)27-20(17)21(24)25-2/h3-12H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYERZIZSIXOTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate, a compound belonging to the thiophene family, has garnered attention in recent years due to its potential biological activities, particularly as a selective inhibitor of c-Jun N-terminal kinases (JNKs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19N1O2S1C_{18}H_{19}N_{1}O_{2}S_{1}, with a molecular weight of approximately 305.41 g/mol. Its structure features a thiophene ring substituted with a phenyl group and a p-tolylthioacetamido moiety, which are critical for its biological activity.

This compound functions primarily as an inhibitor of JNKs, which play a significant role in various cellular processes including apoptosis, cell proliferation, and inflammation. By inhibiting JNK activity, this compound may exert anti-inflammatory effects and influence cancer cell growth.

Inhibition of JNK Pathway

The JNK pathway is implicated in several diseases, including cancer and neurodegenerative disorders. Inhibition of this pathway by this compound could lead to reduced cell migration and invasion in cancer cells, making it a candidate for further research in oncology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Effect
MCF7 (Breast)10Growth inhibition
A549 (Lung)15Induces apoptosis
HeLa (Cervical)8Cell cycle arrest

These findings indicate that the compound selectively targets tumorigenic cells while sparing non-cancerous cells, highlighting its potential therapeutic index.

Case Studies

  • Study on MCF7 Cells : A study conducted by researchers investigated the effect of this compound on MCF7 breast cancer cells. The results showed that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .
  • A549 Lung Cancer Model : Another study utilized A549 lung cancer cells to assess the compound's efficacy. The results indicated that treatment with the compound resulted in significant cell death and reduced migratory capabilities of the cells .

Pharmacological Implications

Given its ability to inhibit JNKs and selectively target cancer cells, this compound presents promising pharmacological properties. It could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related thiophene derivatives:

Compound Name Molecular Formula Substituent Positions (Thiophene) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 5-phenyl-3-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate (Target) Likely C₂₁H₁₉NO₃S₂ 2, 3, 5 Methyl ester, p-tolylthio, acetamido, phenyl ~413.5 (estimated) High lipophilicity (predicted)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 2, 3, 4, 5 Diethyl ester, acetamido, methyl 299.34 Crystalline solid; synthetic intermediate
Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate C₂₂H₂₀N₂O₃S 2, 3, 4, 5 Methyl ester, phenylacetamido, phenyl, methyl 392.47 Structural analog for drug discovery
(6R,7R)-8-Oxo-7-(2-(thiophen-2-yl)acetamido)-3-((p-tolylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₂₁H₂₀N₂O₄S₃ N/A (bicyclic β-lactam) β-lactam, p-tolylthio, thiophene-acetamido 460.58 Antibacterial derivative; [α]D²⁰ = -62.9

Key Observations:

  • Substituent Positioning : The target compound’s acetamido group at position 3 distinguishes it from and , where substituents occupy positions 2, 4, and 4. This positioning may alter steric hindrance and intermolecular interactions .
  • Sulfur-Containing Groups : The p-tolylthio group in the target compound and the bicyclic derivative in both include sulfur atoms, which can enhance lipophilicity and influence metabolic stability .
  • Ester Variations : The methyl ester in the target compound vs. diethyl esters in suggests differences in hydrolysis rates and bioavailability.

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